Methyl 4-Chlorobenzoate is a reactant used in the synthesis of ataxia-telangiectasia mutated (ATM) kinase, a target for novel radiosensitizing agents. As well, it is used as a reactant in the synthesis of aminopyridine functionalized polyacrylonitrile fibers.
Methyl 4-chlorobenzoate
CAS No.: 1126-46-1
Cat. No.: VC21336615
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1126-46-1 |
---|---|
Molecular Formula | C8H7ClO2 |
Molecular Weight | 170.59 g/mol |
IUPAC Name | methyl 4-chlorobenzoate |
Standard InChI | InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Standard InChI Key | LXNFVVDCCWUUKC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)Cl |
Appearance | Off-White Low Melting Solid |
Melting Point | 42-44°C |
Chemical Identity and Structure
Methyl 4-chlorobenzoate features a distinct molecular structure characterized by a chlorine substitution at the para position of the benzoate ring. This specific arrangement contributes to its unique chemical and physical properties, making it useful for various applications.
Basic Chemical Information
The compound's fundamental chemical identity is summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 1126-46-1 |
Molecular Formula | C₈H₇ClO₂ |
Molecular Weight | 170.593 g/mol |
Common Synonyms | Benzoic acid, 4-chloro-, methyl ester; Methyl p-chlorobenzoate |
SMILES Notation | COC(=O)c1ccc(Cl)cc1 |
InChI | 1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Functional Groups | Chloro, Ester |
The compound features a planar aromatic ring with a chlorine atom at the para position and a methyl ester group (-COOCH₃) extending from the ring . This structural arrangement contributes to its specific reactivity patterns and physical characteristics.
Physical Properties
Methyl 4-chlorobenzoate exists as a solid at room temperature with specific physical characteristics that are important for its handling, storage, and application in various processes.
Physical Constants
The key physical properties of methyl 4-chlorobenzoate are outlined below:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 42-44 °C |
Boiling Point | 219.4±13.0 °C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Flash Point | 106.7 °C (closed cup) |
Refractive Index | 1.529 |
Vapor Pressure | 0.1±0.4 mmHg at 25°C |
LogP | 2.76 |
Polar Surface Area (PSA) | 26.30000 |
Exact Mass | 170.013458 |
These physical constants have been determined through various analytical methods and are crucial for predicting the compound's behavior in different environmental conditions and chemical reactions . The relatively high boiling point reflects the compound's stability, while its moderate melting point makes it easily manipulable in laboratory settings.
Chemical Reactivity
The reactivity of methyl 4-chlorobenzoate is influenced by both the chlorine substituent and the ester functional group, creating distinct reaction sites within the molecule.
Nucleophilic Substitution Reactions
The chlorine atom at the para position serves as an excellent leaving group, making the compound suitable for various nucleophilic substitution reactions. Research has demonstrated that methyl 4-chlorobenzoate reacts with trimethylstannyl anions via a radical nucleophilic substitution mechanism (SRN1) . Comparative studies of the ortho, meta, and para isomers of methyl chlorobenzoate have established a reactivity order of para ≥ ortho ≫ meta toward trimethylstannyl anions . This regioselectivity is significant for synthetic applications requiring positional specificity.
Hydrodehalogenation Reactions
Methyl 4-chlorobenzoate undergoes room temperature palladium-mediated hydrodehalogenation when treated with potassium fluoride (KF) and polymethylhydrosiloxane (PMHS), yielding methyl benzoate through the removal of the chlorine atom . This transformation represents an important synthetic pathway for converting chlorinated aromatics to their non-halogenated counterparts under mild conditions.
Synthesis Methods
Several synthetic routes have been developed for the preparation of methyl 4-chlorobenzoate, each with particular advantages depending on the scale and available starting materials.
Synthesis from Dimethyl Carbonate
One effective and environmentally favorable approach involves the reaction of 4-chlorobenzoic acid with dimethyl carbonate:
Reactants | Catalyst | Conditions | Yield |
---|---|---|---|
4-Chlorobenzoic acid + Dimethyl carbonate | Mn₂(CO)₁₀ or Fe₂(CO)₉ | 180°C, 1 hour, sealed tube | 95% |
The procedure involves combining 1-3 mmol of catalyst (such as Mn₂(CO)₁₀), 100 mmol of 4-chlorobenzoic acid, and 300-400 mmol of dimethyl carbonate in a stainless steel microreactor . The reaction mixture is heated at 180°C for 1 hour in a sealed environment. After cooling to room temperature, the mixture is filtered through aluminum oxide (Al₂O₃), and the unreacted dimethyl carbonate is removed by distillation. The final product is purified either by distillation at atmospheric or reduced pressure or by crystallization .
Alternative Synthetic Routes
Applications and Uses
Methyl 4-chlorobenzoate has found applications in various fields, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Research
The compound serves as a key reactant in the synthesis of ataxia-telangiectasia mutated (ATM) kinase inhibitors, which are being investigated as potential novel radiosensitizing agents . ATM kinase plays a crucial role in DNA damage response, and its inhibition can potentially enhance the effectiveness of radiation therapy in cancer treatment. The specific structural features of methyl 4-chlorobenzoate make it a valuable building block in the development of these sophisticated pharmaceutical compounds.
Organic Synthesis Applications
Due to its reactive functional groups, methyl 4-chlorobenzoate functions as a versatile intermediate in organic synthesis. The compound's ability to participate in various transformation reactions involving either the chlorine atom or the ester group makes it valuable for creating diverse chemical derivatives. Its use in regioselective reactions provides synthetic chemists with tools for precise molecular modifications .
Analytical Characterization
Modern analytical techniques provide detailed characterization of methyl 4-chlorobenzoate, essential for verifying its purity and structure in research and quality control settings.
Spectroscopic Properties
Methyl 4-chlorobenzoate can be identified and analyzed using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
These methods allow for the verification of the compound's structure and assessment of its purity, which is critical for research applications requiring high-quality reagents.
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